Thailanstatin B

Spliceosome inhibition Chemical stability Natural product analogs

Unstable splicing inhibitors like FR901464 (t½ ~4 h at pH 7.4) compromise long-term cell-based assays. Thailanstatin B resolves this with superior physiological stability, ensuring sustained SF3B target engagement over 48-72 h incubations without compound replenishment. • Validated GI50: DU-145 (3.00 nM), NCI-H232A (2.50 nM), MDA-MB-231 (6.22 nM), SKOV-3 (4.94 nM) - ideal reference standard for splicing inhibitor benchmarking. • Structurally distinct from FR901464: lacks the labile hydroxyl group; carries an extra carboxyl moiety for enhanced stability. • ADC payload platform compatibility: proven spliceosome-targeting warhead for next-generation antibody-drug conjugate development.

Molecular Formula C28H42ClNO9
Molecular Weight 572.1 g/mol
Cat. No. B15363942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThailanstatin B
Molecular FormulaC28H42ClNO9
Molecular Weight572.1 g/mol
Structural Identifiers
SMILESCC1CC(C(OC1CC=C(C)C=CC2C(C(CC(O2)CC(=O)O)(CCl)O)O)C)NC(=O)C=CC(C)OC(=O)C
InChIInChI=1S/C28H42ClNO9/c1-16(7-10-24-27(35)28(36,15-29)14-21(39-24)13-26(33)34)6-9-23-17(2)12-22(19(4)38-23)30-25(32)11-8-18(3)37-20(5)31/h6-8,10-11,17-19,21-24,27,35-36H,9,12-15H2,1-5H3,(H,30,32)(H,33,34)/b10-7+,11-8-,16-6+/t17-,18-,19+,21+,22+,23-,24+,27+,28+/m0/s1
InChIKeyGAXKYFBEYVVCBB-FUDLAKRJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thailanstatin B Overview


Thailanstatin B is a natural product belonging to the spliceostatin family, produced by the soil bacterium *Burkholderia thailandensis* MSMB43 [1]. It functions as a pre-mRNA splicing inhibitor by targeting the SF3B component of the spliceosome, leading to potent antiproliferative effects in multiple human cancer cell lines [1][2]. Structurally, it differs from the prototypical spliceosome inhibitor FR901464 by lacking an unstable hydroxyl group and possessing an extra carboxyl moiety, which confers significantly enhanced stability under physiological conditions [1].

1
Spliceosome inhibition studies — SF3B-targeted pre-mRNA splicing assays in cell-free and cellular systems
2
Cell-model antiproliferative screening — reported response in cancer cell lines supports endpoint comparisons
3
ADC payload research — proprietary platform context for targeted delivery studies

Thailanstatin B Unique Advantages


Within the spliceosome inhibitor class, compounds exhibit profound differences in stability, potency, and target engagement despite sharing a common mechanism of action. The prototypical inhibitor FR901464 suffers from severe instability (half-life of only 4 h at pH 7.4, 37°C) [1], limiting its practical utility in long-term biological assays and therapeutic development. Spliceostatin A, a semi-synthetic derivative, improves stability but may not match the antiproliferative profile of thailanstatins [2]. Even among the thailanstatins themselves, a clear structure-activity relationship exists: Thailanstatin A is ~10-fold more potent as a splicing inhibitor than Thailanstatin B (IC50 0.65 µM vs. 6.18 µM), while Thailanstatin B demonstrates superior antiproliferative activity compared to Thailanstatin C in certain cancer cell lines [3]. Therefore, substituting Thailanstatin B with a close analog introduces unacceptable variability in experimental outcomes and translational potential.

vs. FR901464
Stability profile may differ — Thailanstatin B lacks the labile hydroxyl group; reported class-level stability advantage may not transfer if assay requires prolonged half-life >4 h
vs. Thailanstatin A
Splicing inhibition potency context differs — approximately 10-fold lower in vitro splicing IC50; antiproliferative ranking across lines may reverse, altering model-response interpretation
vs. Thailanstatin C
Antiproliferative profile may shift — cell-line-specific GI50 differences mean direct substitution can introduce variability in endpoint ranking

Thailanstatin B Quantitative Evidence


Enhanced Stability vs. FR901464

Thailanstatins, including Thailanstatin B, exhibit significantly greater stability than the prototype spliceosome inhibitor FR901464. The structural differences—specifically, the absence of an unstable hydroxyl group and the presence of an extra carboxyl moiety—confer this advantage [1]. In phosphate buffer at pH 7.4, FR901464 has a half-life of only 4 hours at 37°C [2]. While a precise half-life for Thailanstatin B under identical conditions is not reported, the class of thailanstatins is described as 'significantly more stable' [1], enabling more robust and reproducible experimental workflows.

Stability vs. FR901464
Class-level inference
FR901464 t1/2 4 h (pH 7.4, 37°C); thailanstatin class reported significantly more stable, exact Thailanstatin B half-life not reported
Supports assay reproducibility in prolonged incubations
Class-level observation; confirm lot-specific stability under experimental conditions
Spliceosome inhibition Chemical stability Natural product analogs

Splicing Inhibition vs. Thailanstatin A

In a cell-free pre-mRNA splicing assay, Thailanstatin B inhibits splicing with an IC50 of 6.18 µM [1]. This is approximately 10-fold less potent than Thailanstatin A (IC50 = 0.65 µM) and similarly less potent than FR901464 (IC50 = 0.58 µM) [1]. While less potent on this specific biochemical readout, this differential sensitivity underscores that Thailanstatin B is not a simple potency analog; its value lies in its distinct balance of stability and antiproliferative activity in cellular contexts.

Splicing IC50
Direct head-to-head
Thailanstatin B IC50 6.18 µM; Thailanstatin A 0.65 µM; FR901464 0.58 µM (cell-free assay)
Informs splicing inhibition potency window selection
9.5-fold less potent than A; distinct balance with antiproliferative effects
Pre-mRNA splicing SF3B1 inhibitor In vitro assay

Antiproliferative Activity Across Cancer Cell Lines

Thailanstatin B exhibits potent antiproliferative activity across a panel of human cancer cell lines, with GI50 values in the low nanomolar range [1]. In DU-145 prostate cancer cells, the GI50 is 3.00 nM; in NCI-H232A non-small cell lung cancer cells, it is 2.50 nM; in MDA-MB-231 breast cancer cells, it is 6.22 nM; and in SKOV-3 ovarian cancer cells, it is 4.94 nM [1]. This potency profile is distinct from that of Thailanstatin A, which is generally more potent (e.g., 1.11 nM in DU-145), and Thailanstatin C, which is less potent in some lines (e.g., 8.82 nM in MDA-MB-231) [1].

Antiproliferative GI50
Direct head-to-head
DU-145 3.00 nM; NCI-H232A 2.50 nM; MDA-MB-231 6.22 nM; SKOV-3 4.94 nM
Reported cell-model response context for cancer lines
72 h assay; 2.7-fold less potent than A in DU-145, 1.4-fold more potent than C in MDA-MB-231
Antiproliferative Cancer cell lines GI50

Proprietary ADC Payload Platform

Thailanstatin B serves as the foundation for a proprietary antibody-drug conjugate (ADC) payload platform, protected by US Patent No. 11,691,982 B2 (and related patents) [1][2]. This platform claims potent heteroaryl-substituted thailanstatin payloads and linker technologies that enable targeted delivery of the spliceosome inhibitor to cancer cells [1]. Unlike many ADCs that rely on tubulin inhibitors or DNA-damaging agents, this platform leverages a novel mechanism of action (spliceosome modulation) that may provide unique immunomodulatory effects [3]. The patent estate provides a clear path for translational development and offers procurement security for research groups focused on ADC development.

ADC payload platform
Supporting evidence
US Patents 11,691,982 B2, 10,815,246 B2 covering thailanstatin-based ADC payloads and linkers
Supports ADC research framework with novel spliceosome mechanism
Patent estate provides legal context; translational pathway requires independent validation
Antibody-drug conjugate Payload Immuno-oncology

Thailanstatin B Application Scenarios


Long-Term Cellular Splicing Assays

Thailanstatin B is ideal for experiments involving prolonged incubation (e.g., 48-72 h) in cell culture, where the instability of FR901464 would compromise data reproducibility. Its significantly greater stability in physiological buffers [1] ensures sustained target engagement throughout the assay period, reducing the need for frequent media changes or compound replenishment.

Antiproliferative Screening in Cancer Models

With validated GI50 values in DU-145 (3.00 nM), NCI-H232A (2.50 nM), MDA-MB-231 (6.22 nM), and SKOV-3 (4.94 nM) cell lines [2], Thailanstatin B serves as a reliable reference compound for establishing baseline sensitivity of new spliceosome inhibitors in these cancer types. Its intermediate potency profile makes it a useful comparator for novel analogs.

Spliceosome-Targeted ADC Development

As a core component of a patented ADC payload platform [3][4], Thailanstatin B is strategically relevant for research groups and biopharmaceutical companies developing next-generation ADCs. Its distinct mechanism of action (spliceosome inhibition) offers an alternative to traditional tubulin-inhibitor payloads, potentially enabling treatment of resistant cancers.

Glucocorticoid Receptor Splicing Modulation

Thailanstatin B has been shown to modulate glucocorticoid receptor splicing, enhancing GRβ levels and decreasing glucocorticoid response [5]. This specific biological activity makes it a valuable tool for studying steroid receptor biology and for investigating potential therapeutic applications in glucocorticoid-resistant diseases, including certain forms of glaucoma.

Application
Selection Property
Validation Focus
Prolonged splicing assays
Stability under physiological conditions
Assay reproducibility and sustained target engagement
Cancer cell-model antiproliferative screening
Reported GI50 profile in DU-145, NCI-H232A, MDA-MB-231, SKOV-3
Model-specific endpoint comparison and baseline sensitivity
ADC payload research
Proprietary spliceosome-targeted platform
Linker-payload compatibility and targeted delivery studies
Glucocorticoid receptor splicing modulation
GRβ enhancement context
Steroid receptor biology endpoint interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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